N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide
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Overview
Description
N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining a bifuran moiety with an indole carboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide typically involves the coupling of 2,3’-bifuran-5-ylmethylamine with 1H-indole-2-carboxylic acid. The reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an appropriate solvent such as dichloromethane or dimethylformamide under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time significantly while maintaining high yields .
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-([2,3’-bifuran]-5-ylmethyl)propionamide
- N-([2,3’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide
Uniqueness
N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide is unique due to its combination of a bifuran moiety with an indole carboxamide. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(16-9-12-3-1-2-4-15(12)20-16)19-10-14-5-6-17(23-14)13-7-8-22-11-13/h1-9,11,20H,10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKVWMHFIMRKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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